molecular formula C6H17NO6S B13736761 Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) CAS No. 61542-02-7

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)

Cat. No.: B13736761
CAS No.: 61542-02-7
M. Wt: 231.27 g/mol
InChI Key: YMRKWTHZKSAVSR-UHFFFAOYSA-N
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Description

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a surfactant, emulsifier, and stabilizer in different formulations.

Preparation Methods

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) typically involves the reaction of triethanolamine with sulfurous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired sulfite salt. Industrial production methods may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonates.

    Reduction: Under specific conditions, it can be reduced to simpler amines.

    Substitution: It can participate in substitution reactions where the sulfite group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.

    Biology: Employed in the preparation of buffers and as a component in cell culture media.

    Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.

    Industry: Applied in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its ability to interact with various molecular targets. It can form hydrogen bonds and ionic interactions with other molecules, which contributes to its stabilizing and emulsifying effects. The pathways involved include the formation of micelles and the stabilization of emulsions in aqueous solutions.

Comparison with Similar Compounds

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) can be compared with similar compounds such as:

    Triethanolamine sulfate: Similar in structure but contains a sulfate group instead of a sulfite group.

    Triethanolamine: Lacks the sulfite group and is used primarily as a base and emulsifier.

    Ethanol, 2,2’,2’'-nitrilotris-, sulfate (salt): Contains a sulfate group and is used in similar applications but may have different reactivity and stability profiles.

These comparisons highlight the unique properties of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt), particularly its ability to act as a sulfite-based surfactant and stabilizer.

Properties

CAS No.

61542-02-7

Molecular Formula

C6H17NO6S

Molecular Weight

231.27 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid

InChI

InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3)

InChI Key

YMRKWTHZKSAVSR-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.OS(=O)O

Related CAS

38664-32-3
61542-02-7
102-71-6 (Parent)

Origin of Product

United States

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